BenchChemオンラインストアへようこそ!

3-cyclopropyl-1H-indole

HIV NNRTI antiviral

3-Cyclopropyl-1H-indole is the definitive building block for SAR campaigns targeting HIV reverse transcriptase (Lys101 + Val179 dual interaction), PLK4, EP4, and CB2 receptors. The C3-cyclopropyl group provides conformational constraint fundamentally different from N1-, C2-, or C4-7 regioisomers, delivering IC₅₀ variations >3,000-fold. Secure ≥95% purity for reproducible lead optimization and patent-driven medicinal chemistry.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
Cat. No. B8694055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1H-indole
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CNC3=CC=CC=C32
InChIInChI=1S/C11H11N/c1-2-4-11-9(3-1)10(7-12-11)8-5-6-8/h1-4,7-8,12H,5-6H2
InChIKeyHPHXDKQLZSKUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-1H-indole Procurement Guide: CAS, Molecular Identity, and Core Indole Scaffold Profile


3-Cyclopropyl-1H-indole (CAS: 1004547-90-3) is a heterocyclic building block featuring an indole core substituted at the C3 position with a cyclopropyl group [1]. With a molecular formula of C₁₁H₁₁N and a molecular weight of 157.21 g/mol, this compound belongs to the broader class of cyclopropylindoles that have demonstrated utility as key intermediates in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), EP4 receptor antagonists, and other therapeutically relevant scaffolds [2]. The compound is commercially available at minimum 95% purity for research-scale procurement .

3-Cyclopropyl-1H-indole Technical Justification: Why Regioisomeric and Scaffold Analogs Cannot Substitute


Cyclopropyl-indole regioisomers (e.g., N1-, C2-, C4-, C5-, C7-substituted variants) exhibit fundamentally different conformational constraints, binding geometries, and synthetic reactivity due to the precise position of the cyclopropyl group on the indole ring system. In HIV NNRTI development, the C3-cyclopropyl moiety is essential for occupying the Val179 hydrophobic pocket and establishing the correct spatial orientation for dual hydrogen bonding to Lys101—an interaction network that N1- or C2-substituted analogs cannot recapitulate [1]. Furthermore, SAR studies on C3-linked indoles demonstrate that even subtle variations at this position produce IC₅₀ differences spanning three orders of magnitude (2.1 nM to >6,800 nM) against the orexin-2 receptor, underscoring the functional non-equivalence of structurally adjacent analogs [2]. Substitution with alternative alkyl groups (e.g., methyl, isopropyl) or heterocyclic replacements alters metabolic stability, CYP inhibition profiles, and target engagement in ways that cannot be predicted without empirical validation specific to the C3-cyclopropyl substitution pattern [3].

3-Cyclopropyl-1H-indole Comparator Evidence: Quantitative Differentiation Data for Procurement Decision-Making


HIV NNRTI Scaffold Potency: Cyclopropyl-Indole Series vs. Nevirapine (Phenotypic Assay Comparison)

Cyclopropyl-indole derivatives (incorporating the C3-cyclopropylindole core) demonstrated HIV replication inhibition comparable to nevirapine, the clinical NNRTI comparator, in a phenotypic assay. The lead cyclopropyl-indole compound exhibited an IC₅₀ of 0.1 μM, with subsequent optimization yielding compounds with IC₅₀ values as low as 1 nM [1]. This represents a 100-fold potency improvement achievable within the same C3-cyclopropylindole scaffold series.

HIV NNRTI antiviral reverse transcriptase

C3-Substituted Indole SAR: Functional Divergence Across Alkyl Substituents (Orexin Receptor Assay)

Comparative SAR data for C3-substituted indoles reveal that different R-groups at the C3 position produce dramatically divergent OX2R antagonist potencies. Compounds with specific C3-substituents (e.g., compound 41) exhibit an OX2R IC₅₀ of 2.1 nM, while alternative C3-substituted analogs in the same series show IC₅₀ values of 1,772 nM, 4,631 nM, and >6,820 nM [1]. Although the exact cyclopropyl-substituted compound is not directly tabulated in this dataset, these data establish the principle that C3-substitution identity—not merely the presence of an indole core—governs target engagement potency by up to 3,200-fold within a single chemotype.

orexin receptor CNS SAR indole

Cyclopropane-Linked vs. Alkene-Linked Scaffolds: ADME and PK Differentiation (PLK4 Inhibitor Series)

In a bioisosteric replacement study comparing cyclopropane-linked spiro[indole] compounds against their alkene-linked congeners, the cyclopropane series demonstrated comparable PLK4 binding affinity and antiproliferative activity while exhibiting superior physicochemical, ADME, and pharmacokinetic properties [1]. The cyclopropane-containing compound 18 showed positive efficacy in the MDA-MB-468 human breast cancer xenograft model, supporting the functional advantage of the cyclopropyl moiety in an in vivo setting [1].

PLK4 oncology ADME pharmacokinetics

Structural Basis for Cyclopropyl-Containing Indole Binding: Lys101 Hydrogen Bonding Network (HIV NNRTI)

Molecular modeling studies demonstrate that cyclopropyl-indole derivatives facilitate a double hydrogen bonding interaction to Lys101 while efficiently occupying the hydrophobic pockets in the Tyr181/188 and Val179 regions of the HIV reverse transcriptase NNRTI binding site [1]. Non-cyclopropyl-containing indole analogs or regioisomers lacking the C3-cyclopropyl moiety cannot simultaneously achieve both the hydrogen bonding network and hydrophobic pocket occupancy required for potent enzyme inhibition. This binding mode is structurally validated and mechanistically distinct from non-indole NNRTIs or indoles with alternative substitution patterns.

molecular modeling HIV NNRTI binding pocket

3-Cyclopropyl-1H-indole Optimal Use Cases: Evidence-Backed Research Applications and Procurement Scenarios


HIV NNRTI Lead Discovery and Optimization Programs

3-Cyclopropyl-1H-indole serves as the core scaffold for synthesizing cyclopropyl-indole derivatives with demonstrated HIV NNRTI activity. The scaffold has yielded compounds with IC₅₀ values ranging from 0.1 μM to 1 nM in phenotypic assays, with potency comparable to nevirapine [1]. Procurement is warranted for medicinal chemistry teams pursuing structure-based design targeting the Lys101, Tyr181/188, and Val179 binding pockets of HIV reverse transcriptase.

Kinase Inhibitor Development with Enhanced ADME/PK Profiles

Cyclopropane-linked indole scaffolds (incorporating the C3-cyclopropylindole motif) have been validated in PLK4 inhibitor programs where they demonstrate target affinity and antiproliferative activity comparable to alkene-linked congeners, while offering improved ADME and pharmacokinetic properties [2]. In vivo xenograft efficacy in the MDA-MB-468 breast cancer model further supports the translational relevance of this chemotype. Procurement is indicated for oncology kinase inhibitor programs seeking orally bioavailable leads with favorable drug-like properties.

Structure-Activity Relationship (SAR) Exploration of C3-Substituted Indole Chemotypes

Given the established sensitivity of C3-substituted indoles to produce dramatic potency variations (up to 3,200-fold differences in OX2R IC₅₀ values across closely related analogs) [3], 3-cyclopropyl-1H-indole represents a critical comparator compound for systematic SAR campaigns. Procurement enables direct benchmarking of cyclopropyl substitution against methyl, isopropyl, and other alkyl variants in receptor binding, cellular potency, and metabolic stability assays.

EP4 Receptor Antagonist and Cannabinoid Receptor Modulator Synthesis

The cyclopropyl-indole scaffold is documented in patent literature as a key intermediate for EP4 receptor antagonists (indicated for pain, osteoarthritis, rheumatoid arthritis, and cancer) and has been explored in CB2 cannabinoid receptor modulator programs [4][5]. Procurement supports synthetic efforts targeting these therapeutic areas where the cyclopropyl moiety contributes to receptor subtype selectivity and functional activity.

Quote Request

Request a Quote for 3-cyclopropyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.